molecular formula C11H13NO2 B102823 1-Benzylazetidine-2-carboxylic acid CAS No. 18085-40-0

1-Benzylazetidine-2-carboxylic acid

Cat. No. B102823
Key on ui cas rn: 18085-40-0
M. Wt: 191.23 g/mol
InChI Key: WHUOCTPLGJOLFL-UHFFFAOYSA-N
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Patent
US06162621

Procedure details

10.0 g of N-Benzylazetidine-2-carboxylic acid ethyl ester, 29.6 g of t-butyl methyl ether and 26.7 g of water are mixed at 20 to 25° C. and then 0.333 g of Enzyme (Chirazyme L-2) was added thereto and the resulting solution was heated to 40° C. and stirred for 7 hours. Settled solution was separated into an aqueous phase and an organic phase. The aqueous phase was washed twice with t-butyl methyl ether to yield an aqueous solution of optically active N-benzylazetidine-2-carboxylic acid and a combined organic phase of N-benzylazetidine-2-carboxylic acid ethyl ester. Results of the same analysis as in the Example 1 is shown in Table 8.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
29.6 g
Type
reactant
Reaction Step One
Name
Quantity
26.7 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH:6]1[CH2:9][CH2:8][N:7]1[CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:5])C.COC(C)(C)C>O>[CH2:10]([N:7]1[CH2:8][CH2:9][CH:6]1[C:4]([OH:5])=[O:3])[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC(=O)C1N(CC1)CC1=CC=CC=C1
Name
Quantity
29.6 g
Type
reactant
Smiles
COC(C)(C)C
Name
Quantity
26.7 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
0.333 g of Enzyme (Chirazyme L-2) was added
CUSTOM
Type
CUSTOM
Details
Settled solution was separated into an aqueous phase
WASH
Type
WASH
Details
The aqueous phase was washed twice with t-butyl methyl ether

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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